1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(3-Chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core with substituents at the 1-, 3-, and 8-positions. The 3-chloro-4-methylphenyl group at position 1 and the 4-methoxyphenyl group at position 3 introduce steric bulk and electron-donating effects, while the 8-methyl group enhances hydrophobicity. This structural configuration is designed to optimize interactions with biological targets, particularly in anti-inflammatory applications .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-15-4-11-23-20(12-15)25-21(14-27-23)24(17-6-9-19(30-3)10-7-17)28-29(25)18-8-5-16(2)22(26)13-18/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBICMIWWJRMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)Cl)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s 4-methoxyphenyl group may contribute to COX-2 selectivity by mimicking the methoxy group in celecoxib .
Physicochemical and Electronic Properties
- Molecular Weight : The target compound (C26H20ClN3O) has a molecular weight of 426.91 g/mol, higher than fluorine-containing analogs (e.g., 403.84 g/mol in ) due to chloro and methyl groups .
- Solubility : The 4-methoxyphenyl group enhances solubility in polar solvents compared to purely hydrophobic substituents (e.g., 4-chlorophenyl) .
- Electronic Effects: The absence of strong electron-withdrawing groups (e.g., CF3, NO2) results in a higher electron density at the quinoline core, favoring π-π stacking with COX-2’s hydrophobic pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
